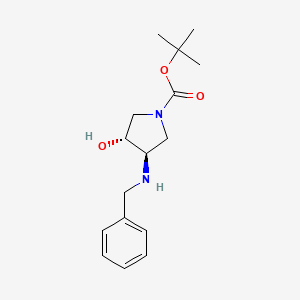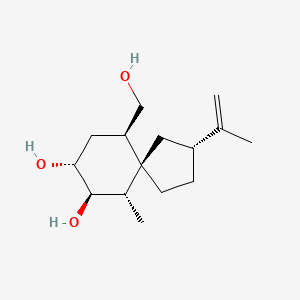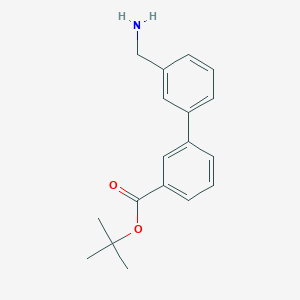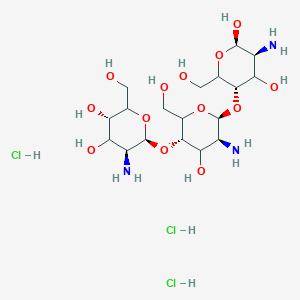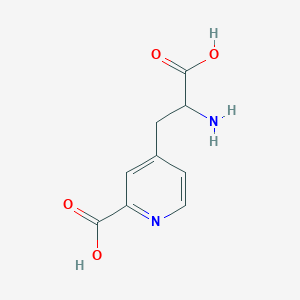
3-(4-(2-羧基)-吡啶基)-L-丙氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(2-carboxy)-Pyridyl)-L-alanine is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(2-carboxy)-Pyridyl)-L-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(2-carboxy)-Pyridyl)-L-alanine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1. 喹唑啉和喹唑啉酮衍生物的合成 喹唑啉和喹唑啉酮衍生物是重要的六元杂环化合物,具有广泛的药理活性 {svg_1}. 它们表现出抗菌、抗疟疾、抗氧化、抗炎、抗惊厥、降压、降糖和抗肿瘤活性 {svg_2}. 化合物“3-(4-(2-羧基)-吡啶基)-L-丙氨酸”可能被用于合成这些衍生物。
光谱表征
该化合物可用于喹唑啉和喹唑啉酮衍生物的光谱表征。 这涉及使用红外光谱、质谱、1HNMR 和元素分析 {svg_3}.
染料敏化太阳能电池
具有近红外吸收带并针对太阳能电池应用优化的花青染料,可以使用“3-(4-(2-羧基)-吡啶基)-L-丙氨酸”合成。 这些染料用作染料敏化太阳能电池中的敏化剂 {svg_4}.
4. 含苯乙炔基的 1,2,3-三唑基的合成 该化合物可用于合成含苯乙炔基的 1,2,3-三唑基。 这涉及 3-(4-叠氮基苯基)丙烯酸和丙炔酸乙酯之间的 Huisgen 型 [3 + 2] 环加成反应 {svg_5}.
溴化和脱溴脱羧反应
“3-(4-(2-羧基)-吡啶基)-L-丙氨酸”可用于溴化和脱溴脱羧反应。 这涉及 (E)-1-[4-(2-羧基-乙烯基)苯基]-[1,2,3]三唑-4-羧酸乙酯的溴化,然后在微波条件下用 Et3N 在 DMF 中进行脱溴脱羧反应 {svg_6}.
生化分析
Biochemical Properties
3-(4-(2-carboxy)-Pyridyl)-L-alanine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glutathione reductase, influencing the thiol redox state within cells . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can significantly impact cellular processes.
Cellular Effects
The effects of 3-(4-(2-carboxy)-Pyridyl)-L-alanine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the ratios of NADH/NAD+ and NADPH/NADP+, which are critical for maintaining cellular redox balance . Additionally, it can lead to significant protein glutathionylation, impacting cellular functions and stress responses.
Molecular Mechanism
At the molecular level, 3-(4-(2-carboxy)-Pyridyl)-L-alanine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit glutathione reductase, leading to changes in the cellular thiol redox state . These interactions often result in alterations in gene expression and enzyme activity, which can have downstream effects on cellular metabolism and function.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(4-(2-carboxy)-Pyridyl)-L-alanine over time in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that its effects can vary over time, with potential degradation products influencing cellular processes . Long-term exposure to this compound in in vitro and in vivo studies has revealed changes in cellular function, highlighting the importance of temporal dynamics in its biochemical analysis.
Dosage Effects in Animal Models
The effects of 3-(4-(2-carboxy)-Pyridyl)-L-alanine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxicity and adverse effects . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety profile of this compound.
Metabolic Pathways
3-(4-(2-carboxy)-Pyridyl)-L-alanine is involved in several metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For example, it has been shown to affect the biosynthesis of certain metabolites, which can have downstream effects on cellular metabolism . These interactions highlight the compound’s role in regulating metabolic pathways and maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of 3-(4-(2-carboxy)-Pyridyl)-L-alanine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . Understanding these mechanisms is essential for elucidating the compound’s overall impact on cellular function.
Subcellular Localization
The subcellular localization of 3-(4-(2-carboxy)-Pyridyl)-L-alanine is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical activity.
属性
CAS 编号 |
112055-80-8 |
|---|---|
分子式 |
C9H10N2O4 |
分子量 |
210.19 g/mol |
IUPAC 名称 |
4-[(2S)-2-amino-2-carboxyethyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H10N2O4/c10-6(8(12)13)3-5-1-2-11-7(4-5)9(14)15/h1-2,4,6H,3,10H2,(H,12,13)(H,14,15)/t6-/m0/s1 |
InChI 键 |
USFHLIQFEUPHHD-LURJTMIESA-N |
手性 SMILES |
C1=CN=C(C=C1C[C@@H](C(=O)O)N)C(=O)O |
SMILES |
C1=CN=C(C=C1CC(C(=O)O)N)C(=O)O |
规范 SMILES |
C1=CN=C(C=C1CC(C(=O)O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


